Arg-Leu

Description

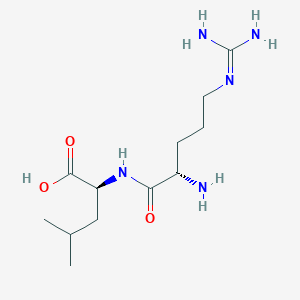

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBVBIHNJWOLCJ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426324 | |

| Record name | Arginyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-24-5 | |

| Record name | Arginyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cellular Signaling Mechanisms of Arginyl-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Leucine (Arg-Leu) is of increasing interest in cellular biology and pharmacology due to the significant roles of its constituent amino acids, Arginine and Leucine, in regulating pivotal cellular processes. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound in cellular signaling. While direct research on the this compound dipeptide is emerging, this document synthesizes the well-established signaling pathways of its individual components and presents hypothesized mechanisms for the dipeptide's action, including both direct signaling as an intact molecule and indirect signaling following intracellular hydrolysis. This guide also offers detailed experimental protocols for key assays and summarizes relevant quantitative data to facilitate further research in this area.

Introduction to Dipeptide Signaling

Dipeptides, once primarily considered as intermediates in protein metabolism, are now recognized as bioactive molecules with the potential to modulate cellular signaling pathways. Their transport into cells via specific carriers, such as the peptide transporters PepT1 and PepT2, allows them to influence cellular functions. The dipeptide this compound is of particular interest, as both Arginine and Leucine are potent modulators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and metabolism.

Cellular Uptake of this compound

The primary route for di- and tripeptide entry into mammalian cells is through the proton-coupled peptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters are expressed in various tissues, including the intestine, kidneys, and to some extent, in other cell types. The uptake of this compound is presumed to be mediated by these transporters, allowing the dipeptide to reach the cytoplasm intact.

Established Signaling Pathways of Arginine and Leucine

Understanding the individual roles of Arginine and Leucine is crucial for postulating the mechanism of this compound. Both amino acids are key activators of the mTORC1 signaling pathway, albeit through distinct upstream mechanisms.[1]

Arginine Signaling

Arginine is a conditionally essential amino acid that plays a role in numerous cellular processes, including nitric oxide synthesis and protein synthesis. In the context of cellular signaling, Arginine has been shown to activate mTORC1. One proposed mechanism involves the G protein-coupled receptor GPRC6A, which can sense extracellular basic amino acids. Activation of GPRC6A by Arginine can lead to the stimulation of the PI3K/AKT pathway, which in turn activates mTORC1.

Leucine Signaling

Leucine is a branched-chain amino acid (BCAA) and a potent activator of mTORC1.[2] The molecular mechanisms of Leucine sensing are well-characterized and involve intracellular sensors. Leucyl-tRNA synthetase (LRS) directly senses Leucine and, upon binding, acts as a GTPase-activating protein (GAP) for RagD, leading to mTORC1 activation. Another key sensor is Sestrin2, which, in the absence of Leucine, binds to and inhibits GATOR2, a positive regulator of mTORC1. Leucine binding to Sestrin2 disrupts this inhibition, allowing for mTORC1 activation.

Proposed Mechanisms of Action for this compound Dipeptide

The precise signaling mechanism of the this compound dipeptide has not been fully elucidated. Two primary hypotheses are currently considered:

Hypothesis 1: Intracellular Hydrolysis and Subsequent Signaling

This hypothesis posits that following transport into the cell, this compound is rapidly hydrolyzed by cytoplasmic peptidases into its constituent amino acids, L-Arginine and L-Leucine. These free amino acids then act on their well-established signaling pathways to activate mTORC1 and other downstream effectors. Evidence suggests that this compound has a relatively short half-life in plasma and is subject to hydrolysis.[3]

Hypothesis 2: Direct Signaling of the Intact Dipeptide

An alternative hypothesis is that the intact this compound dipeptide can directly interact with intracellular signaling molecules to elicit a cellular response. This is supported by studies showing that specific peptide sequences can modulate protein-protein interactions. For instance, an this compound-Arg tripeptide motif has been identified as a critical component of the binding interface between the cytokine MIF and the chemokine receptor CXCR4, directly participating in signal transduction.[4] It is plausible that the this compound dipeptide could similarly bind to as-yet-unidentified receptors or signaling adaptors.

The mTORC1 Signaling Hub

As the mTORC1 pathway is a likely downstream target of this compound, either through its constituent amino acids or directly, a more detailed view of this signaling hub is warranted.

Quantitative Data on Arginine and Leucine Signaling

| Compound | Cell Type | Assay | Parameter | Result | Reference |

| L-Arginine | C2C12 myotubes | Western Blot | Phosphorylation of S6K1 | Significant increase at 5 mM | [1] |

| L-Arginine | C2C12 myotubes | Western Blot | Phosphorylation of 4E-BP1 | Tendency to increase at 5 mM | [1] |

| L-Leucine | C2C12 myotubes | Western Blot | Phosphorylation of S6K1 | Significant increase at 5 mM | [1] |

| L-Leucine | C2C12 myotubes | Western Blot | Phosphorylation of 4E-BP1 | Significant increase at 5 mM | [1] |

| L-Leucine | Cortical Neurons | Kinase Assay | p70S6K activity | Dose-dependent increase | [2] |

Experimental Protocols

To investigate the mechanism of action of this compound, a series of key experiments can be performed.

Cellular Peptide Uptake Assay

This assay quantifies the amount of this compound transported into cells over time.

-

Cell Culture: Plate cells (e.g., Caco-2, which express PepT1) in 24-well plates and grow to confluence.

-

Preparation: Wash cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Incubation: Add HBSS containing a known concentration of this compound (and a radiolabeled or fluorescently tagged tracer if available) to the cells. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Washing: At each time point, aspirate the incubation buffer and wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular peptide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Quantify the intracellular peptide concentration using a suitable method such as LC-MS/MS or by measuring the tracer signal (radioactivity or fluorescence) and normalizing to total protein content determined by a BCA assay.

Western Blotting for Phosphorylated mTORC1 Substrates

This protocol is used to assess the activation of the mTORC1 pathway.

-

Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells for 4-6 hours. Treat the cells with this compound at various concentrations and for different durations. Include positive controls (e.g., free Arginine and Leucine) and negative controls (untreated).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-S6K1 (Thr389), p-4E-BP1 (Thr37/46)) and total proteins (S6K1, 4E-BP1) overnight at 4°C.[5][6][7][8][9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Kinase Activity Assay

This assay directly measures the enzymatic activity of kinases downstream of mTORC1, such as S6K1.

-

Immunoprecipitation: Lyse treated cells and immunoprecipitate the kinase of interest (e.g., S6K1) using a specific antibody conjugated to agarose beads.

-

Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate (e.g., a synthetic peptide for S6K1) and ATP (often [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Detection: Stop the reaction and detect the phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, a phospho-specific antibody and a detection system (e.g., luminescence or fluorescence) can be used.

Experimental Workflow for Investigating this compound Mechanism

The following diagram outlines a logical workflow for elucidating the signaling mechanism of this compound.

Conclusion and Future Directions

The dipeptide this compound holds significant potential as a modulator of cellular signaling, primarily due to the established roles of Arginine and Leucine in the mTORC1 pathway. While the prevailing hypothesis suggests that this compound acts after being hydrolyzed into its constituent amino acids, the possibility of direct signaling by the intact dipeptide cannot be discounted and warrants further investigation. The experimental protocols and workflow outlined in this guide provide a framework for researchers to systematically dissect the mechanism of action of this compound. Future studies should focus on quantifying the intracellular concentrations of intact this compound versus free Arginine and Leucine after administration, and on identifying potential direct binding partners of the dipeptide to conclusively determine its signaling mechanism. Such research will be pivotal for the development of novel therapeutic strategies targeting metabolic and growth-related disorders.

References

- 1. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucine induces phosphorylation and activation of p70S6K in cortical neurons via the system L amino acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an this compound-Arg tripeptide that contributes to the binding interface between the cytokine MIF and the chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

The Biological Role of Arginyl-leucine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The dipeptide Arginyl-leucine (Arg-Leu) is a small biomolecule composed of the essential amino acids L-arginine and L-leucine. While direct, in-depth research on the specific biological roles of the Arginyl-leucine dipeptide as a singular signaling molecule is limited in publicly available scientific literature, its physiological functions can be largely inferred from the well-documented roles of its constituent amino acids. This technical guide provides a comprehensive overview of the biological activities of L-arginine and L-leucine, the likely mechanisms of Arginyl-leucine dipeptide transport and metabolism, and its putative impact on key cellular signaling pathways, particularly the mTOR and PI3K/Akt pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this and other dipeptides.

Introduction: The Emerging Role of Dipeptides

Dipeptides, once considered merely as intermediates in protein metabolism, are increasingly recognized for their diverse biological activities.[1] They can act as signaling molecules, nutrient sources, and even therapeutic agents. The biological effects of a dipeptide can be a composite of the effects of its constituent amino acids, or it can possess unique properties. In the case of Arginyl-leucine, its biological significance is likely tied to the crucial roles of L-arginine and L-leucine in cellular growth, metabolism, and signaling.

Cellular Transport and Metabolism of Dipeptides

The biological activity of orally or systemically administered Arginyl-leucine dipeptide is contingent on its transport into cells and its subsequent metabolic fate.

Dipeptide Transport

Small peptides, including dipeptides, are primarily transported across cellular membranes by specialized carriers. The most well-characterized of these are the peptide transporters PEPT1 and PEPT2.[2] PEPT1 is predominantly found in the brush border membrane of the small intestine, facilitating the absorption of dietary di- and tripeptides. PEPT2 is more widely distributed, being found in the kidneys, brain, and other tissues. The uptake of dipeptides via these transporters can be more efficient than the transport of free amino acids.[3] Some studies suggest that the presence of dipeptides can even stimulate the expression of their own transporters.[4]

It is plausible that Arginyl-leucine is transported into cells via these or other amino acid/peptide transporters. For instance, studies on the Arg-Arg dipeptide in bovine mammary epithelial cells have shown an increased expression of the oligopeptide transporter PepT2, suggesting a potential mechanism for its uptake.[5]

Intracellular Hydrolysis

Once inside the cell, dipeptides are often rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases.[6] This is a critical step, as many of the known biological effects of dipeptides are mediated by the resulting free amino acids. Therefore, it is highly probable that the biological role of Arginyl-leucine is primarily exerted through the liberation of intracellular L-arginine and L-leucine.

Core Biological Functions of Constituent Amino Acids

The primary biological functions of Arginyl-leucine dipeptide are likely a reflection of the roles of L-arginine and L-leucine.

L-Arginine

L-arginine is a semi-essential amino acid with diverse physiological roles:

-

Nitric Oxide Synthesis: Arginine is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

Urea Cycle: It is a key intermediate in the urea cycle, which is essential for the detoxification of ammonia.

-

Creatine Synthesis: Arginine is a precursor for the synthesis of creatine, an important molecule in cellular energy metabolism.[7]

-

Signaling: Arginine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[8]

L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) with significant roles in:

-

Protein Synthesis: Leucine is a potent stimulator of muscle protein synthesis.

-

mTORC1 Activation: It is a primary activator of the mTORC1 pathway, acting as a key nutrient signal.[8]

-

Metabolic Regulation: Leucine is involved in the regulation of glucose and lipid metabolism.

Signaling Pathways Modulated by Arginine and Leucine

The most well-documented signaling pathway regulated by both arginine and leucine is the mTOR pathway, which is a central controller of cell growth, proliferation, and metabolism.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) integrates signals from growth factors, energy status, and amino acids to regulate anabolic and catabolic processes. Both arginine and leucine are potent activators of mTORC1.

-

Leucine Sensing: Leucine is sensed by Sestrin2, which, upon leucine binding, releases its inhibition of the GATOR2 complex. GATOR2 then inhibits the GATOR1 complex, a GAP for the RagA/B GTPases. This leads to the activation of RagA/B, which recruits mTORC1 to the lysosomal surface for its activation.

-

Arginine Sensing: Arginine is sensed by the CASTOR1 protein. Arginine binding to CASTOR1 disrupts its interaction with GATOR2, leading to the same downstream activation of mTORC1 via the GATOR and Rag GTPase pathway.

The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-BP1, which in turn promote protein synthesis and cell growth.

Figure 1: mTORC1 Signaling Pathway Activated by L-Leucine and L-Arginine.

Crosstalk with the PI3K/Akt Pathway

Recent evidence suggests a crosstalk between amino acid signaling and the PI3K/Akt pathway. Prolonged deprivation of arginine or leucine has been shown to lead to a PI3K/Akt-dependent reactivation of mTORC1. This indicates a compensatory mechanism that cells might employ to maintain a basal level of mTORC1 activity under nutrient-limited conditions. The exact molecular mechanisms of this crosstalk are still under investigation.

Figure 2: PI3K/Akt-Dependent Reactivation of mTORC1 under Amino Acid Deprivation.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., binding affinities, IC50, EC50) for the Arginyl-leucine dipeptide itself. The majority of quantitative studies have focused on the individual amino acids, L-arginine and L-leucine. The lack of such data for the dipeptide represents a significant knowledge gap and an area for future research.

Experimental Protocols

The following are representative protocols that can be adapted to study the effects of Arginyl-leucine dipeptide on cellular signaling pathways.

Cell Culture and Treatment

-

Cell Line: Select an appropriate cell line (e.g., C2C12 myoblasts, MCF-7 breast cancer cells, or primary cells of interest).

-

Culture Conditions: Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Amino Acid Starvation: Prior to treatment, starve the cells of amino acids by incubating them in an amino acid-free medium (e.g., Hanks' Balanced Salt Solution) for a specified period (e.g., 1-2 hours).

-

Dipeptide Treatment: Treat the starved cells with varying concentrations of Arginyl-leucine dipeptide for different time points. Include positive controls (e.g., L-arginine and L-leucine individually) and a negative control (vehicle).

Western Blot Analysis of mTORC1 Pathway Activation

This protocol is for the detection of phosphorylated (activated) forms of key proteins in the mTORC1 pathway.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

The biological role of Arginyl-leucine dipeptide is most likely mediated through its constituent amino acids, L-arginine and L-leucine, which are potent activators of the mTORC1 signaling pathway. The dipeptide is likely transported into cells via peptide transporters and subsequently hydrolyzed to release the free amino acids.

Significant opportunities for future research exist in this area. Key questions to be addressed include:

-

Does Arginyl-leucine dipeptide have any biological activity as an intact molecule?

-

What are the specific transporters responsible for its cellular uptake?

-

What is the pharmacokinetic and pharmacodynamic profile of Arginyl-leucine dipeptide in vivo?

-

Are there specific therapeutic contexts where the use of this dipeptide offers advantages over the administration of its free amino acids?

Answering these questions will be crucial for a complete understanding of the biological role of Arginyl-leucine dipeptide and for harnessing its potential in therapeutic and biotechnological applications.

References

- 1. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine - Wikipedia [en.wikipedia.org]

- 8. mTOR Complexes and Signaling: 1 protein, 2 complexes, seemingly infinite impacts [horizondiscovery.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

The Arg-Leu Dipeptide: A Deep Dive into its Discovery, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Arginyl-Leucine (Arg-Leu), a fundamental building block of proteins, has garnered significant interest within the scientific community. Its presence as a structural motif in larger proteins and its involvement in crucial cellular signaling pathways underscore its importance in various biological processes. This technical guide provides a comprehensive overview of the history of Arg--Leu's discovery and synthesis, detailed experimental protocols for its preparation, and an exploration of its biological roles, particularly its impact on the mTOR signaling pathway.

A Historical Journey: From Early Peptide Chemistry to Modern Synthesis

While the individual amino acids L-arginine and L-leucine were discovered in the late 19th and early 20th centuries, the specific history of the this compound dipeptide's first isolation and synthesis is not extensively documented in seminal early literature. However, its synthesis falls within the broader historical context of peptide chemistry, which began with the pioneering work of Emil Fischer and Theodor Curtius.

In 1882, Theodor Curtius achieved the first synthesis of an N-protected dipeptide, benzoylglycylglycine. This was a landmark achievement that laid the groundwork for controlled peptide bond formation. A few years later, in 1901, Emil Fischer reported the synthesis of the first free dipeptide, glycylglycine, by hydrolyzing its cyclic form, diketopiperazine. Fischer's work was instrumental in establishing the "peptide theory," which correctly proposed that proteins are composed of amino acids linked by amide bonds.

The early 20th century was dominated by liquid-phase peptide synthesis (LPPS) , a method carried out entirely in solution. This approach required tedious purification steps after each amino acid coupling, making the synthesis of longer peptides a formidable challenge. A significant breakthrough came in 1963 when R. Bruce Merrifield introduced solid-phase peptide synthesis (SPPS) . This revolutionary technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves anchoring the growing peptide chain to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple washing, dramatically simplifying the synthesis process and enabling the routine production of longer peptides.

The synthesis of arginine-containing peptides like this compound has historically presented unique challenges due to the highly basic and nucleophilic nature of arginine's guanidinium side chain. This necessitated the development of specific protecting groups to prevent unwanted side reactions during peptide coupling.

Synthesis Methodologies: A Comparative Overview

The synthesis of the this compound dipeptide can be accomplished through both liquid-phase and solid-phase methods. The choice of method often depends on the desired scale of synthesis, purity requirements, and available resources.

| Synthesis Method | Advantages | Disadvantages | Typical Crude Purity (%) | Typical Overall Yield (%) |

| Liquid-Phase Peptide Synthesis (LPPS) | Scalable to large quantities; Intermediates can be purified at each step, potentially leading to higher final purity. | Labor-intensive and time-consuming; Lower overall yields due to losses during purification steps. | Variable, depends on purification at each step | 40-60% |

| Solid-Phase Peptide Synthesis (SPPS) | Faster and amenable to automation; High coupling efficiency; Easier purification of the final product. | Can be challenging for very long or difficult sequences; Potential for aggregation on the solid support. | 70-90% | 60-80% |

Experimental Protocols

Liquid-Phase Synthesis of H-Arg-Leu-OH

This protocol outlines a classical solution-phase approach for the synthesis of this compound, employing protecting groups that are selectively removable.

Materials:

-

Boc-Arg(Tos)-OH

-

H-Leu-OMe·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Trifluoroacetic acid (TFA)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling: a. Dissolve H-Leu-OMe·HCl in DCM and neutralize with TEA. b. In a separate flask, dissolve Boc-Arg(Tos)-OH and HOBt in DCM. c. Cool the Boc-Arg(Tos)-OH solution to 0°C and add DCC. d. Add the neutralized H-Leu-OMe solution to the activated Boc-Arg(Tos)-OH solution and stir at room temperature overnight. e. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. f. Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide, Boc-Arg(Tos)-Leu-OMe. h. Purify the product by silica gel column chromatography.

-

Saponification: a. Dissolve the purified Boc-Arg(Tos)-Leu-OMe in a mixture of MeOH and water. b. Add NaOH solution and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture with dilute HCl and extract with an organic solvent. d. Dry the organic layer and evaporate the solvent to yield Boc-Arg(Tos)-Leu-OH.

-

Deprotection: a. Treat the Boc-Arg(Tos)-Leu-OH with a solution of TFA in DCM to remove the Boc group. b. Evaporate the solvent to obtain the partially deprotected dipeptide. c. The final deprotection of the Tosyl group from the arginine side chain is typically achieved using strong acid conditions, such as HF cleavage, which requires specialized equipment.

Solid-Phase Synthesis of H-Arg-Leu-OH (Fmoc/tBu Strategy)

This protocol describes the more common and efficient solid-phase synthesis of this compound using Fmoc chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.

-

Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from Leucine. b. Wash the resin thoroughly with DMF.

-

Coupling of Arginine: a. Pre-activate Fmoc-Arg(Pbf)-OH with HBTU and DIPEA in DMF. b. Add the activated amino acid solution to the resin and shake at room temperature. c. Monitor the coupling reaction using a ninhydrin test. d. Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Arginine using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail to cleave the dipeptide from the resin and remove the Pbf protecting group from Arginine. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to collect the peptide pellet and wash with cold ether.

-

Purification: Purify the crude this compound dipeptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR spectroscopy.

Characterization of this compound Dipeptide

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for purifying and assessing the purity of synthetic peptides. A typical analytical HPLC of purified this compound would show a single major peak, indicating high purity.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide. For this compound (C12H25N5O3), the expected monoisotopic mass is approximately 287.19 Da. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 288.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The 1H NMR spectrum of this compound would show characteristic signals for the protons of both amino acid residues, including the α-protons, side-chain protons, and amide protons. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.

Biological Role: A Key Player in mTOR Signaling

The this compound dipeptide, and its constituent amino acids, play a significant role in cellular metabolism and growth, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.

Amino acids, particularly leucine and arginine, are key upstream activators of mTORC1. The availability of these amino acids is sensed by a complex network of proteins that ultimately leads to the activation of mTORC1 at the lysosomal surface.

As depicted in Figure 1, intracellular arginine and leucine, derived from the uptake and hydrolysis of this compound, are sensed by CASTOR1 and Sestrin2, respectively. This binding disrupts the inhibitory interaction of these sensors with the GATOR2 complex, which in turn leads to the inactivation of the GATOR1 complex. The inactivation of GATOR1 allows for the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface. At the lysosome, mTORC1 is fully activated by Rheb-GTP. Activated mTORC1 then phosphorylates downstream targets such as p70S6K1 and 4E-BP1, leading to an increase in protein synthesis and cell growth.

Experimental Workflow for Studying this compound Effects on mTOR Signaling

To investigate the impact of the this compound dipeptide on the mTOR signaling pathway, a common experimental approach involves treating cultured cells with the dipeptide and then analyzing the phosphorylation status of key mTORC1 downstream targets using Western blotting.

This workflow (Figure 2) begins with culturing cells, which are then typically starved of amino acids to establish a baseline of low mTORC1 activity. Following starvation, cells are treated with the this compound dipeptide. After treatment, the cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of mTORC1 substrates like S6K1 and 4E-BP1. After incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate. An increase in the phosphorylation of these substrates in this compound-treated cells compared to control cells indicates activation of the mTORC1 pathway.

Conclusion

The this compound dipeptide, while simple in structure, holds a significant place in the landscape of peptide chemistry and cell biology. Its synthesis, rooted in the foundational principles of peptide chemistry, is now routinely achieved with high efficiency using modern solid-phase techniques. Furthermore, its role as a potent activator of the mTORC1 signaling pathway highlights its importance in regulating fundamental cellular processes. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological significance of the this compound dipeptide, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the nuanced roles of this and other dipeptides will undoubtedly continue to uncover new insights into cellular function and potential therapeutic interventions.

An In-depth Technical Guide on the Physicochemical Properties of the Arg-Leu Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginyl-Leucine (Arg-Leu) is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and drug development. Composed of the basic amino acid Arginine and the hydrophobic amino acid Leucine, its unique combination of a charged, hydrophilic side chain and a nonpolar, aliphatic side chain imparts a range of physicochemical properties that influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound dipeptide, detailed experimental protocols for their determination, and insights into its role in relevant biological signaling pathways.

Physicochemical Properties

The distinct characteristics of the this compound dipeptide arise from the interplay between the guanidinium group of Arginine and the isobutyl side chain of Leucine. These properties are crucial for understanding its behavior in biological systems, including receptor binding, membrane translocation, and metabolic stability.

Summary of Physicochemical Data

| Property | Value | Method of Determination |

| Molecular Weight | 287.36 g/mol | Mass Spectrometry |

| Theoretical Isoelectric Point (pI) | 10.99 | Calculation from pKa values |

| pKa (α-carboxyl group) | ~3.4 | Potentiometric Titration (Estimated) |

| pKa (α-amino group) | ~8.0 | Potentiometric Titration (Estimated) |

| pKa (Arginine side chain) | ~12.5 | Potentiometric Titration (Estimated) |

| Solubility in Water | Soluble | General observation; quantitative data not readily available. Solubility is pH-dependent. |

| Stability | Susceptible to hydrolysis of the peptide bond under strong acidic or basic conditions. The Arginine residue can also be subject to enzymatic degradation. | HPLC, Mass Spectrometry |

Experimental Protocols

Accurate determination of the physicochemical properties of dipeptides like this compound requires specific and validated experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which a molecule carries no net electrical charge. For peptides, it is a critical parameter influencing solubility, aggregation, and interaction with other molecules.

This method involves titrating a solution of the dipeptide with a strong acid or base and monitoring the pH change. The pKa values of the ionizable groups can be determined from the titration curve, and the pI can be calculated.

Protocol:

-

Sample Preparation: Prepare a solution of this compound dipeptide of known concentration (e.g., 10 mM) in deionized water.

-

Titration Setup: Use an autotitrator equipped with a calibrated pH electrode. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Acidimetric Titration: Start the titration of the dipeptide solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration until a significant drop in pH is observed, indicating the protonation of all basic groups.

-

Alkalimetric Titration: In a separate experiment, titrate a fresh sample of the dipeptide solution with the standardized NaOH solution, recording the pH after each addition. Continue until a significant rise in pH indicates the deprotonation of all acidic groups.

-

Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The midpoints of the buffer regions in the titration curve correspond to the pKa values of the ionizable groups (α-carboxyl, α-amino, and the Arginine side chain). The isoelectric point (pI) can then be calculated using the following formula for a basic peptide: pI = (pKa₂ + pKa₃) / 2 where pKa₂ is the pKa of the α-amino group and pKa₃ is the pKa of the Arginine side chain.

IEF is a high-resolution electrophoretic technique that separates molecules based on their pI in a pH gradient.

Protocol:

-

Gel Preparation: Prepare a polyacrylamide or agarose gel containing a mixture of carrier ampholytes that will establish a stable pH gradient when an electric field is applied.

-

Sample Application: Apply the this compound dipeptide sample to the gel.

-

Electrophoresis: Apply an electric field across the gel. The dipeptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its net charge will change.

-

Focusing: The dipeptide will stop migrating when it reaches the point in the pH gradient that corresponds to its isoelectric point, where its net charge is zero.

-

pI Determination: After electrophoresis, the pH gradient in the gel is measured. The position of the focused dipeptide band is determined, and its pI is read from the corresponding point on the pH gradient.

Determination of Solubility

Solubility is a key parameter for any compound intended for biological or pharmaceutical applications. The gravimetric method is a straightforward approach to determine the solubility of a peptide.

Protocol:

-

Saturated Solution Preparation: Add an excess amount of the this compound dipeptide to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed container.

-

Evaporate the solvent completely under vacuum or by gentle heating.

-

Weigh the container with the dried solute.

-

-

Calculation: The solubility is calculated as the mass of the dissolved dipeptide per unit volume of the solvent (e.g., in g/L or mg/mL).

Biological Signaling Pathways

The this compound dipeptide motif is not merely a structural component but also plays a role in cellular signaling. Its constituent amino acids, Arginine and Leucine, are known to be important signaling molecules, particularly in the context of the mTOR pathway. Furthermore, this compound sequences have been implicated in interactions with chemokine receptors like CXCR4.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids. Both Arginine and Leucine are potent activators of the mTORC1 complex.

Caption: this compound dipeptide activates the mTORC1 signaling pathway.

The this compound dipeptide is taken up by cells via amino acid transporters. The intracellular presence of Arginine and Leucine, either as a dipeptide or after hydrolysis, signals to the Rag GTPases. This leads to the recruitment of the mTORC1 complex to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1, leading to the promotion of protein synthesis and ultimately cell growth.

CXCR4 Receptor Interaction

The chemokine receptor CXCR4 is a G protein-coupled receptor involved in various physiological processes, including immune cell trafficking and development. The this compound-Arg tripeptide motif has been identified as a contributor to the binding interface between the cytokine MIF (Macrophage Migration Inhibitory Factor) and the CXCR4 receptor, suggesting a role for this compound containing sequences in modulating CXCR4 signaling.[1]

Caption: this compound containing ligands can interact with the CXCR4 receptor.

Ligands containing the this compound motif, such as MIF, can bind to the extracellular domain of the CXCR4 receptor. This binding event can trigger a conformational change in the receptor, leading to the activation of intracellular G proteins (specifically Gαi). The activated G protein then initiates a cascade of downstream signaling events that can culminate in cellular responses such as cell migration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of the this compound dipeptide.

Caption: Workflow for physicochemical characterization of this compound.

Conclusion

The this compound dipeptide possesses a unique set of physicochemical properties derived from its constituent amino acids. A thorough understanding and precise measurement of these properties are essential for its development and application in research and therapeutics. The experimental protocols and biological pathway insights provided in this guide serve as a valuable resource for scientists and researchers working with this and other dipeptides. Further experimental determination of the specific pI, pKa, and quantitative solubility of the this compound dipeptide will be crucial for refining its application in various fields.

References

Arg-Leu interaction with cellular receptors

An in-depth technical guide on the core interactions of the Arginine-Leucine (Arg-Leu) motif with cellular receptors, designed for researchers, scientists, and drug development professionals.

Introduction

The dipeptide motif Arginine-Leucine (this compound) serves as a critical recognition element in a variety of biological processes, mediating interactions with a range of cellular receptors and signaling proteins. The unique combination of arginine's positively charged guanidinium group and leucine's hydrophobic isobutyl side chain allows for specific and diverse molecular interactions. This guide provides a comprehensive overview of the key cellular receptors known to interact with the this compound motif, the downstream signaling pathways they modulate, and detailed experimental protocols for studying these interactions. While the this compound dipeptide itself is a subject of interest, much of the current understanding comes from studies of this motif within larger peptide and protein sequences.

Key Cellular Receptors and Signaling Pathways

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR complex 1 (mTORC1) is highly sensitive to amino acid availability, with both arginine and leucine playing pivotal roles.

-

Arginine Sensing: Cellular arginine levels are monitored by the cytosolic sensor CASTOR1. In arginine-depleted conditions, CASTOR1 binds to and inhibits the GATOR2 complex. Upon arginine binding, CASTOR1 undergoes a conformational change, releasing its inhibition of GATOR2.

-

Leucine Sensing: Leucine is sensed by Sestrin2, which, in the absence of leucine, binds to and inhibits GATOR2. Leucine binding to Sestrin2 disrupts this interaction, liberating GATOR2.

-

mTORC1 Activation: The activation of GATOR2 leads to the inhibition of the GATOR1 complex, a GTPase-activating protein (GAP) for the RagA/B GTPases. This allows RagA/B to become GTP-loaded, which then recruits mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase.[1][2][3][4][5]

Caption: mTORC1 signaling pathway activated by Arginine and Leucine.

Chemokine Receptor CXCR4

The CXC chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) involved in leukocyte trafficking, and its dysregulation is implicated in various diseases, including cancer and HIV entry. The cytokine Macrophage Migration Inhibitory Factor (MIF) has been identified as a non-cognate ligand for CXCR4. Studies have revealed that an this compound-Arg (RLR) tripeptide motif within MIF is crucial for its binding to the N-terminal domain of CXCR4.[6][7][8][9][10]

The interaction is thought to be stabilized by electrostatic interactions between the positively charged arginine residues of the RLR motif and negatively charged residues, such as Asp-20, in the CXCR4 N-terminus.[6][7] This interaction is critical for MIF-mediated CXCR4 signaling and subsequent leukocyte migration.

Caption: Interaction of the MIF this compound-Arg motif with the CXCR4 receptor.

μ-Opioid Receptor (MOR)

The dipeptide Leu-Arg has been shown to interact with the μ-opioid receptor (MOR), another GPCR. Computational docking studies suggest that Leu-Arg can bind to the active site of MOR. This interaction may involve the free amino group of the dipeptide and the carboxyl group of the Asp147 residue in the receptor. Interestingly, at higher concentrations, Leu-Arg has been suggested to act as a reversible antagonist of MOR.[11][12][13]

Quantitative Data on this compound Motif Interactions

Quantitative data on the direct binding of the simple this compound dipeptide to cellular receptors is not extensively documented in publicly available literature. However, studies on larger peptides containing the this compound motif provide insights into the affinity of these interactions.

| Peptide/Protein | Receptor/Binding Partner | Method | Affinity/Activity | Reference |

| This compound-Tyr-Glu (RLYE) | VEGF Signaling Pathway | Cell Proliferation Assay | IC₅₀ = 0.06-0.08 nM | [14] |

| MIF (containing this compound-Arg) | CXCR4 | Peptide Spot Array | Qualitative Binding | [6][7] |

| D-peptide antagonist DV3 analogs | CXCR4 | Competitive Binding Assay | IC₅₀ values vary with Arg additions | [8] |

Note: The data for RLYE reflects the inhibition of a cellular process (angiogenesis) rather than direct receptor binding affinity.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

This protocol is designed to verify the interaction between a receptor and a peptide or protein containing the this compound motif within a cellular context.[15][16][17][18][19]

Objective: To co-immunoprecipitate a receptor-ligand complex from cell lysates.

Materials:

-

Cells expressing the receptor of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific to the receptor.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBST).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

This compound containing peptide (if used for stimulation).

Procedure:

-

Cell Culture and Lysis: Culture cells to ~80-90% confluency. If applicable, stimulate with the this compound peptide for the desired time. Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against the receptor to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the receptor and a potential interacting partner.

Caption: General workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time kinetics and affinity of a peptide-receptor interaction.[20][21][22][23][24]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the this compound peptide binding to its receptor.

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Purified receptor protein (ligand).

-

This compound dipeptide or peptide containing the motif (analyte).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified receptor onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without ligand immobilization.

-

Analyte Injection: Inject a series of concentrations of the this compound peptide (analyte) over the ligand and reference flow cells at a constant flow rate.

-

Association Phase: Monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.

-

Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the analyte dissociates.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

-

Data Analysis: Subtract the reference flow cell data from the ligand flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[1][2][25][26][27]

Objective: To determine the thermodynamic parameters of the this compound peptide-receptor interaction.

Materials:

-

Isothermal titration calorimeter.

-

Purified receptor protein.

-

This compound dipeptide or peptide.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze both the receptor and the peptide against the same buffer to minimize heats of dilution.

-

Loading the Calorimeter: Load the receptor solution into the sample cell and the peptide solution into the injection syringe.

-

Titration: Perform a series of small injections of the peptide into the sample cell.

-

Heat Measurement: The instrument measures the differential heat released or absorbed after each injection until the receptor is saturated.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of peptide to receptor. Fit the resulting isotherm to a binding model to determine KD, n, and ΔH. The entropy (ΔS) can then be calculated.

Caption: Workflow for biophysical characterization of peptide-receptor binding.

Conclusion

The Arginine-Leucine motif is a significant molecular determinant in peptide-receptor interactions, influencing critical signaling pathways such as mTOR, and mediating interactions with GPCRs like CXCR4 and the μ-opioid receptor. While quantitative binding data for the simple this compound dipeptide is sparse, the methodologies outlined in this guide provide a robust framework for researchers to investigate these interactions. The combination of in vivo techniques like co-immunoprecipitation with in vitro biophysical methods such as SPR and ITC will be crucial for fully elucidating the therapeutic potential of targeting this compound-mediated biological processes.

References

- 1. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Identification of an this compound-Arg tripeptide that contributes to the binding interface between the cytokine MIF and the chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. munin.uit.no [munin.uit.no]

- 10. Probing the Molecular Interactions between CXC Chemokine Receptor 4 (CXCR4) and an Arginine-Based Tripeptidomimetic Antagonist (KRH-1636) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. The tetrapeptide this compound-Tyr-Glu inhibits VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 18. bitesizebio.com [bitesizebio.com]

- 19. assaygenie.com [assaygenie.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. path.ox.ac.uk [path.ox.ac.uk]

- 23. faculty.washington.edu [faculty.washington.edu]

- 24. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]

Endogenous Presence and Significance of Arginine-Leucine in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous dipeptide Arginine-Leucine (Arg-Leu), summarizing its known concentrations in various mammalian tissues, detailing the experimental protocols for its quantification, and exploring its potential physiological roles through the well-established signaling pathways of its constituent amino acids. While the direct biological functions of the this compound dipeptide are an emerging area of research, this guide offers a foundational understanding for future investigations.

Quantitative Data on Endogenous this compound Presence

The quantification of endogenous dipeptides in mammalian tissues is a technically demanding task that has been advanced by the development of sensitive analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the reported concentrations of this compound in various tissues of C57BL/6N wildtype mice, as determined by a validated UPLC-MS/MS method.

| Tissue | This compound Concentration (nmol/g) |

| Brain | 0.13 ± 0.04 |

| Muscle (Skeletal) | 0.25 ± 0.09 |

| Liver | 0.18 ± 0.05 |

| Heart | 0.15 ± 0.03 |

| Kidney | 0.21 ± 0.06 |

| Spleen | 0.19 ± 0.07 |

| Lung | 0.16 ± 0.04 |

| Brown Adipose Tissue | 0.11 ± 0.03 |

| White Adipose Tissue | 0.09 ± 0.02 |

| Pancreas | 0.14 ± 0.04 |

| Thymus | 0.17 ± 0.05 |

Data is presented as mean ± standard deviation. Source: Heidenreich, E., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 22(18), 9979. [Supplementary Material]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from complex biological matrices requires meticulous sample preparation and a highly sensitive analytical methodology. The following protocol outlines a standard workflow for the extraction and analysis of this compound from mammalian tissues.

Tissue Extraction of Dipeptides

This protocol is a composite of established methods for peptide extraction from soft tissues, optimized for subsequent mass spectrometry analysis.

Materials:

-

Frozen mammalian tissue samples

-

Liquid nitrogen

-

Homogenizer (e.g., Bead Ruptor, Polytron)

-

Extraction Buffer: 80% Methanol, 20% Water, chilled to -20°C

-

Centrifuge capable of 16,000 x g and 4°C

-

Protein precipitation solution: 100% Acetonitrile, chilled to -20°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Tissue Pulverization: Weigh the frozen tissue sample (typically 20-50 mg). Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pestle.

-

Homogenization: Transfer the powdered tissue to a pre-chilled tube containing 500 µL of ice-cold Extraction Buffer. Homogenize the sample thoroughly using a bead-based or rotor-stator homogenizer until no visible tissue fragments remain.

-

Protein Precipitation: Add an equal volume (500 µL) of ice-cold acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate larger proteins.

-

Incubation: Incubate the sample at -20°C for 2 hours to enhance protein precipitation.

-

Clarification: Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the dipeptides and other small molecules, and transfer it to a new tube.

-

Drying: Dry the supernatant completely using a lyophilizer or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the UPLC-MS/MS analysis (e.g., 0.1% formic acid in water).

UPLC-MS/MS Quantification

This protocol is based on the method described by Heidenreich et al. (2021) for the targeted quantification of dipeptides.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Columns:

-

UPLC column suitable for polar analytes (e.g., a C18 reversed-phase column)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., 13C6,15N2-Arg-13C6,15N-Leu)

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the UPLC column.

-

Separate the dipeptides using a gradient elution with Mobile Phases A and B. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC is introduced into the ESI source of the mass spectrometer operating in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

This compound Precursor Ion (m/z): [M+H]+

-

This compound Product Ions (m/z): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the this compound analytical standard.

-

The concentration of this compound in the tissue sample is determined by comparing the peak area ratio of the endogenous this compound to the internal standard against the calibration curve.

-

Signaling Pathways

Currently, there is a lack of direct evidence elucidating the specific signaling pathways activated by the this compound dipeptide itself. However, both Arginine and Leucine are well-characterized regulators of the mammalian target of rapamycin (mTOR) pathway, a central controller of cell growth, proliferation, and protein synthesis. It is plausible that upon cellular uptake and potential hydrolysis, the constituent amino acids of this compound could modulate this pathway.

Convergent mTORC1 Signaling by Arginine and Leucine

Arginine and Leucine activate the mTORC1 complex through distinct, yet convergent, mechanisms at the lysosomal surface.

Caption: Convergent mTORC1 activation by Arginine and Leucine.

Pathway Description:

-

Arginine Sensing: Cytosolic Arginine binds to its sensor, CASTOR1. This binding disrupts the interaction between CASTOR1 and GATOR2, thereby relieving the inhibition of GATOR2.

-

Leucine Sensing: Leucine binds to its sensor, Sestrin2, which also leads to the release of GATOR2 inhibition.

-

GATOR Complex Regulation: The activated GATOR2 complex inhibits the GTPase-activating protein (GAP) activity of the GATOR1 complex towards RagA/B.

-

Rag GTPase Activation: Inhibition of GATOR1 allows RagA/B to remain in its active, GTP-bound state.

-

mTORC1 Recruitment and Activation: The active RagA/B-GTP/RagC/D-GDP heterodimer recruits mTORC1 to the lysosomal surface, where it is activated.

-

Downstream Effects: Activated mTORC1 phosphorylates key downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the promotion of protein synthesis and cell growth.

Disclaimer: This signaling pathway is based on the known mechanisms of the individual amino acids Arginine and Leucine. Further research is required to determine if the this compound dipeptide can directly modulate this pathway or if its effects are solely dependent on its hydrolysis into its constituent amino acids.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in mammalian tissues.

Caption: Workflow for this compound quantification in tissues.

This guide provides a foundational resource for researchers interested in the endogenous dipeptide this compound. The provided data and protocols offer a starting point for further investigation into the physiological and pathological roles of this and other small peptides in mammalian systems. The exploration of dipeptide-specific signaling is a promising avenue for future research in drug discovery and development.

The Role of Arginine-Leucine (Arg-Leu) Motifs in Protein-Protein Interactions: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and short linear motifs are key mediators of these interactions. Among these, motifs containing Arginine (Arg) and Leucine (Leu) residues are pivotal, leveraging a powerful combination of electrostatic and hydrophobic forces. This technical guide explores the multifaceted role of Arg-Leu motifs in mediating PPIs. We will delve into the structural basis of their interactions, examine their function in critical signaling pathways such as the MIF/CXCR4, VEGF, and mTOR pathways, and present quantitative binding data. Furthermore, this guide provides detailed experimental protocols for identifying and validating the function of this compound motifs, offering a comprehensive resource for researchers and professionals in drug development seeking to understand and target these crucial molecular interactions.

Introduction

Protein-protein interactions (PPIs) form the backbone of the cellular machinery, governing everything from signal transduction to enzymatic regulation. Many of these interactions are mediated by short linear motifs (SLiMs), which are typically short stretches of amino acids that bind to globular protein domains.[1] The Arginine-Leucine (this compound) dipeptide and its related motifs are of particular interest due to the unique and complementary physicochemical properties of its constituent amino acids. Arginine, with its bulky and positively charged guanidinium group, frequently engages in strong electrostatic interactions and salt bridges.[2] In contrast, Leucine provides a hydrophobic, aliphatic side chain that drives interactions through the hydrophobic effect, often burying it within a protein's core.[2] This combination allows this compound motifs to act as versatile and specific anchors in a variety of biological contexts. This guide provides an in-depth examination of the structural and functional roles of this compound motifs, the signaling cascades they regulate, and the experimental approaches used for their study.

The this compound Motif as a Critical Mediator of PPIs

The power of the this compound motif lies in its ability to simultaneously engage in two distinct types of molecular interactions, granting it both specificity and significant binding energy. This dual nature makes it a "hot spot" residue in many protein interfaces.[3]

Structural Basis of Interaction

The this compound combination provides a potent one-two punch for molecular recognition. The long, flexible, and positively charged side chain of Arginine allows it to form highly specific salt bridges with negatively charged residues like aspartate and glutamate on a partner protein.[4] These charge-charge interactions are crucial for the initial recognition and proper orientation of the binding partners. Concurrently, the hydrophobic side chain of Leucine contributes significantly to the binding free energy by displacing water molecules at the interface and participating in van der Waals interactions within hydrophobic pockets.[2] This synergistic effect of electrostatic guidance and hydrophobic anchoring is a recurring theme in this compound mediated PPIs.

Case Study 1: The this compound-Arg (RLR) Motif in the MIF-CXCR4 Interaction

A compelling example of an this compound-containing motif is found in the interaction between Macrophage Migration Inhibitory Factor (MIF) and its receptor CXCR4, a key pathway in inflammation and cardiovascular disease.[4][5] Researchers have identified a critical this compound-Arg (RLR) tripeptide (residues 87-89) within MIF that is essential for binding to the N-terminal region of CXCR4.[4] This RLR sequence functions as a "hot segment," extending a loop structure to create a competent binding interface.[4] The two arginine residues are thought to engage in critical charge interactions with acidic residues on CXCR4, while the central leucine residue stabilizes the complex.[4] The functional importance of this motif is underscored by the finding that mutating the RLR sequence to alanines (R87A-L88A-R89A) completely abrogates MIF's ability to bind CXCR4 and trigger downstream signaling, such as leukocyte migration.[4]

References

An In-depth Technical Guide to the Effects of Arginine and Leucine on the mTORC1 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and energy status. Among the most critical nutrient inputs are amino acids, with arginine (Arg) and leucine (Leu) playing particularly potent roles in mTORC1 activation. This technical guide provides a detailed examination of the molecular mechanisms by which arginine and leucine cooperatively signal to activate the mTORC1 pathway. It outlines the core signaling architecture, details the specific sensing mechanisms for each amino acid, presents quantitative data on downstream effects, describes key experimental protocols for studying this pathway, and provides visual diagrams of the signaling cascade and experimental workflows.

The Core mTORC1 Amino Acid Sensing Machinery

The activation of mTORC1 by amino acids is a spatially regulated process that culminates in the recruitment of mTORC1 to the lysosomal surface. This event is critical, as it brings mTORC1 into proximity with its essential co-activator, the small GTPase Rheb (Ras homolog enriched in brain).[1][2] The central mediators of this recruitment are the Rag GTPases.[3][4][5]

Mammalian cells express four Rag proteins (RagA, RagB, RagC, RagD) that form obligate heterodimers, such as RagA/B with RagC/D.[2][6] The nucleotide-binding state of the Rag heterodimer determines its ability to interact with mTORC1. In the presence of sufficient amino acids, the Rag dimer adopts an "active" conformation (e.g., GTP-bound RagA/B and GDP-bound RagC/D), which binds to the Raptor component of the mTORC1 complex, tethering it to the lysosome.[2][3][4]

Several protein complexes regulate the Rag GTPases:

-

Ragulator: A pentameric complex that anchors the Rag GTPases to the lysosomal membrane and acts as a guanine nucleotide exchange factor (GEF) for RagA/B.[2][5]

-

GATOR1: A GTPase-activating protein (GAP) for RagA/B, which inhibits mTORC1 signaling by promoting the inactive, GDP-bound state of RagA/B.[3][5]

-

GATOR2: A complex that functions as an inhibitor of GATOR1, thereby acting as a positive regulator of the pathway.[3][5]

Specific Sensing of Arginine and Leucine

Arginine and Leucine are sensed by distinct cytosolic proteins that modulate the activity of the GATOR complex, ultimately converging on Rag GTPase regulation.[7][8][9]

-